molecular formula C21H26N2O2 B5376549 2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

Cat. No.: B5376549
M. Wt: 338.4 g/mol
InChI Key: DRWUEIKSLAWXTF-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenethylpiperazino moiety

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-10-6-5-9-19(20)17-21(24)23-15-13-22(14-16-23)12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWUEIKSLAWXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the methoxyphenyl intermediate.

    Formation of the Piperazine Derivative: The intermediate is then reacted with 4-phenethylpiperazine under controlled conditions to form the desired piperazine derivative.

    Final Coupling Reaction: The piperazine derivative is coupled with an ethanone moiety under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHOXYPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE
  • 2-(2-METHOXYPHENYL)-1-(4-BENZYLPIPERAZINO)-1-ETHANONE
  • 2-(2-METHOXYPHENYL)-1-(4-ETHYLPIPERAZINO)-1-ETHANONE

Uniqueness

2-(2-METHOXYPHENYL)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties

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